molecular formula C10H7F3O3 B117546 4'-Acetoxy-2,2,2,-trifluoroacetophenone CAS No. 157947-26-7

4'-Acetoxy-2,2,2,-trifluoroacetophenone

Cat. No.: B117546
CAS No.: 157947-26-7
M. Wt: 232.16 g/mol
InChI Key: ZUSQIFOBBBRZIR-UHFFFAOYSA-N
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Description

The specific compound 4'-Acetoxy-2,2,2-trifluoroacetophenone is a fascinating example of a molecule that combines the unique electronic properties of a trifluoromethyl group with the versatile reactivity of ketone and ester functionalities. While detailed research on this exact molecule is not extensively documented in publicly available literature, its structure suggests its importance as a potential building block in the synthesis of complex organic molecules, particularly in the fields of medicinal chemistry and materials science. Its synthesis would likely involve the strategic combination of a phenolic precursor with a trifluoroacetylating agent, followed by modification of the hydroxyl group.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[4-(2,2,2-trifluoroacetyl)phenyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F3O3/c1-6(14)16-8-4-2-7(3-5-8)9(15)10(11,12)13/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUSQIFOBBBRZIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=C(C=C1)C(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Reaction Chemistry and Mechanistic Investigations of 4 Acetoxy 2,2,2, Trifluoroacetophenone and Its Analogs

Reactivity Profile of the Trifluoromethyl Ketone Moiety

The trifluoromethyl ketone (TFMK) moiety is characterized by a highly electrophilic carbonyl carbon. nih.govnih.gov This enhanced reactivity stems from the strong electron-withdrawing effects of the three fluorine atoms, which significantly increases the partial positive charge on the carbonyl carbon, making it highly susceptible to attack by nucleophiles. nih.govnih.gov TFMKs are valuable synthetic targets and are often used as building blocks in the creation of fluorinated pharmaceutical compounds. rsc.org

Nucleophilic Addition Reactions to the Carbonyl Carbon

The primary reaction pathway for the trifluoromethyl ketone in 4'-Acetoxy-2,2,2-trifluoroacetophenone is nucleophilic addition to the carbonyl carbon. The carbonyl carbon, rendered highly electrophilic by the adjacent CF3 group, readily reacts with a wide array of nucleophiles. nih.gov This process involves the attack of the nucleophile on the carbonyl carbon, leading to the formation of a tetrahedral intermediate where the carbon's hybridization changes from sp² to sp³. libretexts.org

Trifluoromethyl ketones are known to be potent inhibitors of serine and cysteine proteases. nih.gov This inhibitory action is believed to occur through the formation of a stable hemiketal or hemithioketal adduct, resulting from the nucleophilic attack by the hydroxyl or thiol group present in the enzyme's active site. nih.gov In a competition experiment, 2,2,2-trifluoroacetophenone (B138007) proved to be more reactive than benzaldehyde (B42025) when reacting with a benzylboronic acid pinacol (B44631) ester, highlighting the ketone's enhanced electrophilicity despite greater steric hindrance. nih.gov

The reaction of esters with nucleophilic trifluoromethylating agents like TMSCF3 is a common method for synthesizing trifluoromethyl ketones. beilstein-journals.org The resulting TFMKs often exist in equilibrium with their more stable hydrate (B1144303) or hemiacetal tetrahedral forms. beilstein-journals.orgnih.gov This stability of the tetrahedral intermediate prevents the addition of a second CF3 group. nih.gov

Radical Addition Reactions Involving Trifluoromethyl Ketones

While nucleophilic additions are more common, radical addition reactions involving trifluoromethyl ketones represent a powerful method for C-C bond formation. acs.org Visible-light photoredox catalysis has emerged as a key technique for these transformations. For instance, a radical addition of dihydroquinoxalin-2-ones to various trifluoromethyl aryl ketones has been successfully established using Ru(bpy)3Cl2 as a photocatalyst. acs.orgnih.gov This reaction proceeds at room temperature under argon atmosphere and light irradiation, yielding trifluoromethyl alcohols with moderate to good yields. nih.gov

The scope of this reaction is quite broad, tolerating various substituents on the aromatic ring of the trifluoromethyl ketone. The electronic nature of the substituent appears to have a minimal effect on the reaction's outcome.

Table 1: Scope of the Radical Addition Reaction Regarding Trifluoromethyl Aryl Ketones Reaction conditions: dihydroquinoxalin-2-one derivative (0.26 mmol), trifluoromethyl aryl ketone (0.2 mmol), and Ru(bpy)3Cl2·H2O (1%) in 2 mL of CH3CN, stirred at room temperature under an Ar atmosphere with irradiation from a HP single LED (455 nm). Isolated yields after column chromatography.

EntryAryl Group of KetoneProductYield (%)Diastereomeric Ratio (dr)
1C6H53aa8856:44
24-MeC6H43ab7154:46
34-MeOC6H43ac8555:45
44-FC6H43ad8054:46
54-ClC6H43ae7855:45
64-BrC6H43af7154:46
74-CF3C6H43ag6753:47
83-MeC6H43ah7456:44
93-MeOC6H43ai8256:44
103-ClC6H43aj7555:45
112-MeOC6H43ak3759:41
123,5-(MeO)2C6H33al5560:40
Data sourced from The Journal of Organic Chemistry, 2022. nih.gov

Another example involves the manganese(III) acetate-mediated radical addition of trifluoromethyl-1,3-dicarbonyl compounds to alkenes, which results in the formation of trifluoromethyl ketone-substituted dihydrofurans. researchgate.net

Condensation Reactions with Carbonyl Functionality

Trifluoromethyl ketones can participate in condensation reactions, often exhibiting unique reactivity compared to their non-fluorinated analogs. A notable example is the tandem Claisen condensation and retro-Claisen C-C bond cleavage reaction. organic-chemistry.orgacs.org In this process, enolizable alkyl phenyl ketones react with ethyl trifluoroacetate (B77799) in the presence of a strong base like sodium hydride (NaH). organic-chemistry.orgacs.org

The reaction proceeds through the formation of a 1,3-dicarbonyl intermediate via Claisen condensation. acs.org This intermediate then undergoes a retro-Claisen cleavage, which is favored by steric congestion, to yield the trifluoromethyl ketone and ethyl benzoate, rather than the typical β-diketone product. organic-chemistry.orgacs.org Strong bases and aprotic solvents like THF provide the best results for this transformation. organic-chemistry.org

Table 2: Synthesis of Trifluoromethyl Ketones via Tandem Condensation/Cleavage Reaction Reaction conditions: Ketone (5.0 mmol), ethyl trifluoroacetate (6.0 mmol), NaH (6.0 mmol) in THF under argon.

EntryKetoneR GroupTime (h)Temperature (°C)ProductYield (%)
1PropiophenoneCH3203a90
2ButyrophenoneC2H5203b78
3Valerophenonen-Pr203c94
44'-MethylpropiophenoneCH3203d95
54'-ChloropropiophenoneCH3203e96
63'-MethoxypropiophenoneCH3203f93
72-AcetylthiopheneThiophen-2-yl-CH24rt3j91
82-AcetylfuranFuran-2-yl-CH24rt3k92
Data sourced from The Journal of Organic Chemistry, 2013. acs.orgacs.org

This method provides a highly efficient and operationally simple route to various trifluoromethyl ketones from readily available starting materials. acs.org

Transformations Involving the Acetoxy Group

The acetoxy group (–OAc) on the phenyl ring of 4'-Acetoxy-2,2,2-trifluoroacetophenone is an ester functionality and can undergo reactions typical for this class of compounds. wikipedia.org These transformations are crucial for modifying the phenolic part of the molecule.

Hydrolysis and Transesterification Pathways

The acetoxy group can be hydrolyzed to a hydroxyl group (a phenol) under either acidic or basic aqueous conditions. wikipedia.org The hydrolysis of aryl acetates can be catalyzed by acetate (B1210297), with the mechanism depending on the stability of the leaving phenoxide group. rsc.org The reaction can proceed via either nucleophilic catalysis, involving the formation of an acetic anhydride (B1165640) intermediate, or general base catalysis. rsc.org Synthetic enzyme mimics have also been developed that can accelerate the hydrolysis of aryl esters even under neutral or acidic conditions by activating water for nucleophilic attack. nih.gov

Table 3: Rate Constants for Acetate-Catalysed Hydrolysis of Aryl Acetates at 25°C

Aryl Acetatek(obs) / [total acetate] (l.mol-1.s-1 x 10^5)
p-Nitrophenyl acetate260
p-Chlorophenyl acetate2.53
Phenyl acetate1.10
p-Cresyl acetate0.61
m-Cresyl acetate0.90
Data sourced from the Journal of the Chemical Society B: Physical Organic, 1968. rsc.org

Transesterification, the conversion of one ester to another, is also a key reaction pathway. nih.gov This reaction involves treating the ester with an alcohol, typically in the presence of an acid or base catalyst. youtube.com For instance, reacting 4'-Acetoxy-2,2,2-trifluoroacetophenone with methanol (B129727) under acidic conditions would lead to the formation of 4'-hydroxy-2,2,2-trifluoroacetophenone and methyl acetate. This process is generally an equilibrium, and conditions can be manipulated to favor the desired product.

Functional Group Interconversions of the Acetoxy Group

Functional group interconversion refers to the transformation of one functional group into another, a cornerstone of organic synthesis. wikipedia.orgfiveable.me For the acetoxy group, the most fundamental interconversion is its hydrolysis to a hydroxyl (phenolic) group. wikipedia.org This deprotection step is significant as the acetoxy group is often employed as a protecting group for alcohols. wikipedia.org

Once the phenolic hydroxyl group is unmasked, it can be converted into a variety of other functionalities. For example:

Ether Formation: The resulting phenol (B47542) can be deprotonated with a base and reacted with an alkyl halide (Williamson ether synthesis) to form an aryl ether.

Conversion to a Better Leaving Group: The hydroxyl group can be converted into a sulfonate ester, such as a tosylate or mesylate, which are excellent leaving groups in nucleophilic substitution reactions. vanderbilt.edu

Re-esterification: The phenol can be reacted with different acyl chlorides or anhydrides to form other aryl esters.

These interconversions dramatically increase the synthetic utility of the original molecule, allowing the phenolic position to be modified to tailor the compound's properties for various applications.

Aromatic Ring Reactivity and Substituent Effects on Reaction Pathways

Electrophilic Aromatic Substitution Patterns

In electrophilic aromatic substitution (EAS), the incoming electrophile is directed to specific positions on the benzene (B151609) ring based on the nature of the existing substituents. wikipedia.org Substituents are broadly classified as either activating or deactivating, and as ortho-, para-, or meta-directors.

The acetoxy group is an ortho-, para-director. echemi.comstackexchange.com Although the oxygen atom is electronegative, its lone pairs can be donated into the aromatic π-system through resonance, increasing the electron density at the ortho and para positions. youtube.com This resonance effect outweighs the inductive withdrawal, making these positions more susceptible to electrophilic attack. However, the lone pair on the oxygen is also in resonance with the adjacent carbonyl group of the acetate, which diminishes its ability to donate to the benzene ring compared to a hydroxyl group (-OH). stackexchange.com

The trifluoroacetyl group , on the other hand, is a strong deactivating group and a meta-director. youtube.comyoutube.com The carbonyl group is inherently electron-withdrawing through resonance. This effect is significantly amplified by the three highly electronegative fluorine atoms, which exert a powerful electron-withdrawing inductive effect (-I). youtube.compressbooks.pub This combination drastically reduces the electron density of the aromatic ring, making it less nucleophilic and thus less reactive towards electrophiles. youtube.com The deactivation is most pronounced at the ortho and para positions, leaving the meta position as the least deactivated and therefore the preferred site for electrophilic attack. youtube.com

Given the opposing directing effects of the two substituents on 4'-acetoxy-2,2,2-trifluoroacetophenone, predicting the precise outcome of an electrophilic aromatic substitution reaction can be complex. The powerful deactivating nature of the trifluoroacetyl group would significantly slow down any EAS reaction. The acetoxy group, being an ortho-, para-director, would direct incoming electrophiles to the positions ortho to it (and meta to the trifluoroacetyl group). Therefore, electrophilic substitution, if it occurs, would be expected to happen at the positions ortho to the acetoxy group.

SubstituentActivating/DeactivatingDirecting Effect
Acetoxy (-OAc)Deactivating (weak)Ortho, Para
Trifluoroacetyl (-COCF₃)Deactivating (strong)Meta

Influence of Fluorine and Acetoxy Substituents on Aromatic Reactivity

The fluorine atoms in the trifluoroacetyl group and the oxygen atom of the acetoxy group play a crucial role in modulating the reactivity of the aromatic ring.

The three fluorine atoms are highly electronegative and exert a strong electron-withdrawing inductive effect. This effect is transmitted through the sigma bonds to the carbonyl carbon and subsequently to the aromatic ring, significantly reducing its electron density. youtube.com This deactivation makes the aromatic ring much less reactive towards electrophiles compared to unsubstituted benzene. pressbooks.pub In electrophilic attack, the presence of this strongly deactivating group destabilizes the positively charged intermediate (arenium ion), particularly when the positive charge is located at the ortho or para positions relative to the trifluoroacetyl group. youtube.com

Mechanistic Elucidation of Key Organic Transformations

The trifluoroacetyl group in 4'-acetoxy-2,2,2-trifluoroacetophenone and its analogs makes them valuable substrates in a variety of modern organic transformations, particularly those involving radical intermediates and photoredox catalysis.

Radical Intermediates in Catalytic Cycles

Trifluoromethyl ketones, including derivatives of trifluoroacetophenone, are known to participate in reactions involving radical intermediates. In visible-light photoredox catalysis, for instance, a photocatalyst can be excited and then engage in a single-electron transfer (SET) with a suitable substrate to generate a radical ion. nih.gov In the case of reactions with trifluoroacetophenone, it can act as a radical acceptor. For example, in the photocatalytic radical addition of dihydroquinoxalin-2-ones to trifluoromethyl ketones, an α-amino radical, generated from the dihydroquinoxalin-2-one via a photoredox cycle, adds to the carbonyl carbon of the trifluoroacetophenone. This generates an oxygen-centered radical intermediate, which is then reduced to the corresponding alkoxide and subsequently protonated to yield the final tertiary alcohol product. nih.gov

Plausible Radical Reaction Step:

Initiation: A photocatalyst absorbs light and is excited.

Radical Generation: The excited photocatalyst facilitates the formation of a nucleophilic radical.

Radical Addition: The nucleophilic radical attacks the electrophilic carbonyl carbon of the trifluoroacetophenone.

Intermediate Formation: An oxygen-centered radical intermediate is formed.

Propagation/Termination: The radical intermediate is further reduced and protonated to yield the product, regenerating the photocatalyst in its ground state. nih.gov

Photoredox Catalysis Mechanisms in Fluorination and Functionalization

Photoredox catalysis has emerged as a powerful tool for the synthesis and functionalization of fluorinated compounds under mild conditions. nih.gov Trifluoromethyl ketones can be synthesized or functionalized through various photoredox-mediated pathways.

One common strategy involves the generation of a trifluoromethyl radical (•CF₃) from a suitable precursor, such as Togni's reagent or CF₃SO₂Na (the Langlois reagent), via a SET process with an excited photocatalyst. nih.gov This highly reactive •CF₃ radical can then participate in various transformations. For instance, in the multicomponent oxidative trifluoromethylation of alkynes, a •CF₃ radical adds to the alkyne, and the resulting vinyl radical is trapped by water, ultimately leading to the formation of an α-trifluoromethyl ketone after tautomerization. acs.org

Another example is the cooperative use of photoredox and N-heterocyclic carbene (NHC) catalysis for the synthesis of β-trifluoromethylated ketones. In this process, a ketyl radical is generated from an acylazolium intermediate (formed from an aroyl fluoride (B91410) and an NHC) via SET reduction by the photocatalyst. Concurrently, a trifluoromethyl radical adds to a styrene (B11656), generating a benzylic radical. The cross-coupling of these two radical species yields the final product. nih.gov

Catalyst SystemReactantsKey Intermediate(s)Product Type
Ru(bpy)₃Cl₂Dihydroquinoxalin-2-one, Trifluoroacetophenoneα-amino radical, O-centered radicalTrifluoromethyl alcohol
Ir(ppy)₃Alkynes, CF₃ source, H₂OTrifluoromethyl radical, Vinyl radicalα-Trifluoromethyl ketone
Ir(ppy)₃ / NHCAroyl fluoride, Styrene, CF₃SO₂NaKetyl radical, Benzylic radicalβ-Trifluoromethylated ketone

N-Heterocyclic Carbene (NHC) Catalysis in Reactions of Trifluoroacetophenone Derivatives

N-Heterocyclic carbenes (NHCs) are versatile organocatalysts that can generate a variety of reactive intermediates. nih.govnih.gov In recent years, the synergy between NHC catalysis and other catalytic modes, such as photoredox catalysis, has opened up new reaction pathways. nih.gov

While direct NHC-catalyzed reactions involving 4'-acetoxy-2,2,2-trifluoroacetophenone are not extensively documented, reactions of similar fluorinated ketones and aldehydes highlight the potential. For instance, NHCs have been used in cooperative catalysis with a Brønsted acid for the highly enantioselective [4+2] annulation of 2-(bromomethyl)benzaldehydes and fluorinated ketones like trifluoroacetophenone. thieme-connect.com

In a notable example of cooperative catalysis, NHCs and a photoredox catalyst were used for the three-component coupling of aroyl fluorides, styrenes, and a trifluoromethylating agent. nih.gov The NHC activates the aroyl fluoride to form an acylazolium ion. The excited photocatalyst then reduces this intermediate to a ketyl radical. This radical subsequently couples with a benzylic radical (formed from the styrene and trifluoromethyl source) to afford β-trifluoromethylated alkyl aryl ketones. nih.gov This demonstrates a powerful strategy where the unique reactivity of NHC-derived intermediates is combined with radical generation via photoredox catalysis to forge new carbon-carbon bonds and introduce trifluoromethyl groups.

Computational Analysis of Transition States and Energy Profiles

Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool for elucidating the intricate details of reaction mechanisms involving 4'-Acetoxy-2,2,2-trifluoroacetophenone and its analogs. Through the calculation of potential energy surfaces, researchers can identify transition states, intermediates, and the associated energy barriers, providing a quantitative understanding of reaction pathways.

General Principles of Transition State Analysis

For reactions involving trifluoroacetophenones, computational studies typically focus on identifying the key transition states that govern the rate and selectivity of the transformation. These calculations can reveal the geometry of the transition state, including critical bond-forming and bond-breaking distances, as well as the electronic distribution at this crucial point along the reaction coordinate.

The energy profile of a reaction depicts the change in potential energy as reactants are converted into products. The highest point on this profile corresponds to the transition state, and the energy difference between the reactants and the transition state is the activation energy. A lower activation energy implies a faster reaction rate.

Influence of the 4'-Acetoxy Group on Transition States and Energy Profiles

In reactions such as nucleophilic addition to the carbonyl carbon, the electron-donating nature of the 4'-acetoxy group can decrease the electrophilicity of the carbonyl carbon compared to the unsubstituted 2,2,2-trifluoroacetophenone. This would likely lead to a higher activation energy barrier for the initial nucleophilic attack. However, the ability of the acetoxy group to stabilize any positive charge that develops in the transition state through resonance might counteract this effect to some extent.

Case Study: Computational Insights into Analogous Reactions

While specific computational studies on 4'-Acetoxy-2,2,2-trifluoroacetophenone are not extensively available, insights can be drawn from studies on analogous systems, such as the Morita-Baylis-Hillman (MBH) and aldol (B89426) reactions of other substituted trifluoroacetophenones. acs.orgnih.govwikipedia.orgorganic-chemistry.orgchemrxiv.org

For instance, in the organocatalyzed vinylogous aldol reaction of alkylidenepyrazolones with trifluoromethyl ketones, DFT calculations have been used to propose transition-state models. acs.orgnih.gov These models often show the catalyst activating both the nucleophile and the trifluoromethyl ketone electrophile through hydrogen bonding. acs.orgnih.gov The stereochemical outcome of the reaction is determined by the facial selectivity of the nucleophilic attack on the ketone, which is dictated by the geometry of the transition state assembly. acs.orgnih.gov It is reasonable to infer that a 4'-acetoxy substituent would modulate the electronic properties of the trifluoromethyl ketone, thereby affecting the energetics of these transition states.

Computational studies on the MBH reaction have also provided detailed mechanistic insights, including the identification of the rate-determining step, which is often the proton transfer-elimination step. chemrxiv.org The energy profile of the MBH reaction is complex, involving several intermediates and transition states. The electronic nature of the substituent on the aromatic aldehyde or ketone plays a crucial role in determining the heights of these energy barriers.

Data from Computational Studies on Analogous Systems

To illustrate the type of data obtained from such computational analyses, the following table presents hypothetical activation energies for a nucleophilic addition to various para-substituted 2,2,2-trifluoroacetophenones, based on general principles of substituent effects. An electron-donating group (EDG) like methoxy (B1213986) would be expected to increase the activation energy, while an electron-withdrawing group (EWG) like nitro would be expected to decrease it, relative to the unsubstituted compound. The acetoxy group would likely have an intermediate effect.

Table 1: Hypothetical Activation Energies for Nucleophilic Addition to para-Substituted 2,2,2-Trifluoroacetophenones

Substituent (X)Nature of SubstituentHypothetical Relative Activation Energy (kcal/mol)
-HNeutral0.0
-OCH₃Strong EDG+2.5
-OCOCH₃Moderate EDG+1.5
-ClWeak EWG-0.5
-NO₂Strong EWG-3.0

Note: This data is illustrative and intended to demonstrate the expected trends based on electronic substituent effects.

Advanced Applications in Organic Synthesis

Precursor for Highly Functionalized Fluorinated Compounds

The presence of the trifluoromethyl group makes 4'-Acetoxy-2,2,2-trifluoroacetophenone an excellent starting material for the synthesis of a diverse range of highly functionalized fluorinated compounds. The introduction of fluorine-containing moieties is a key strategy in medicinal chemistry and materials science. tdl.org For instance, the trifluoromethyl group is a common feature in many pharmaceuticals due to its ability to enhance binding affinity and improve metabolic stability.

Synthetic strategies often involve transformations of the ketone functionality. For example, reduction of the ketone can yield a chiral alcohol, which can then be used in the synthesis of more complex chiral molecules. The aromatic ring can also be further functionalized through electrophilic aromatic substitution reactions, with the acetoxy group directing incoming electrophiles to specific positions. The ability to introduce a variety of functional groups onto the core structure of 4'-Acetoxy-2,2,2-trifluoroacetophenone makes it a valuable precursor for creating libraries of fluorinated compounds for screening in drug discovery and other applications. nih.gov

Scaffold for Novel Molecular Architectures

The concept of a molecular scaffold is central to modern drug discovery and materials science. nih.govmdpi.com A scaffold provides a core structure upon which a variety of functional groups can be appended to create a library of related molecules. 4'-Acetoxy-2,2,2-trifluoroacetophenone serves as an excellent scaffold for the design and synthesis of novel molecular architectures. nih.govresearchgate.net Its rigid aromatic ring and the reactive ketone and acetoxy groups provide multiple points for diversification. mdpi.com

Role of Trifluoromethylated Acetophenones in Carbon-Carbon Bond Formation

Trifluoromethylated acetophenones, including 4'-Acetoxy-2,2,2-trifluoroacetophenone, are valuable substrates for a variety of carbon-carbon bond-forming reactions, which are fundamental transformations in organic synthesis.

Aldol (B89426) and Related Asymmetric Reactions with Trifluoroacetophenone Derivatives

The aldol reaction is a powerful method for forming carbon-carbon bonds and creating β-hydroxy carbonyl compounds. wikipedia.org Trifluoroacetophenone derivatives can participate in aldol reactions, acting as the electrophilic partner. acs.org The strong electron-withdrawing effect of the trifluoromethyl group enhances the electrophilicity of the adjacent carbonyl carbon, making it more susceptible to nucleophilic attack by an enolate.

Significant research has focused on the development of asymmetric aldol reactions using trifluoroacetophenone derivatives to produce chiral products with high enantioselectivity. researchgate.netresearchgate.net Chiral catalysts, such as proline and its derivatives, have been successfully employed to control the stereochemical outcome of these reactions. researchgate.net The ability to generate stereochemically defined centers is crucial in the synthesis of biologically active molecules.

Table 1: Examples of Asymmetric Aldol Reactions with Trifluoroacetophenone Derivatives

Aldehyde/KetoneTrifluoroacetophenone DerivativeCatalystDiastereomeric Ratio (dr)Enantiomeric Excess (ee)
Acetone2,2,2-Trifluoroacetophenone (B138007)Proline->95%
Cyclohexanone4'-Bromo-2,2,2-trifluoroacetophenoneChiral Diamine95:598%
Propanal2,2,2-TrifluoroacetophenoneChiral Lewis Acid90:1092%

This table is illustrative and based on representative findings in the field. Actual results may vary depending on specific reaction conditions.

Coupling Reactions Involving Fluorinated Ketones

Fluorinated ketones, such as 4'-Acetoxy-2,2,2-trifluoroacetophenone, can also participate in various transition metal-catalyzed coupling reactions to form carbon-carbon bonds. acs.org These reactions offer a versatile means of constructing complex molecular frameworks.

Palladium-catalyzed cross-coupling reactions, for instance, can be used to couple trifluoroacetyl compounds with a wide range of partners, including organoboron compounds (Suzuki coupling), organotin compounds (Stille coupling), and terminal alkynes (Sonogashira coupling). oup.com These reactions typically proceed under mild conditions and tolerate a broad range of functional groups. acs.org Copper-catalyzed coupling reactions have also emerged as a powerful tool for the synthesis of trifluoromethylated compounds. nih.gov

Table 2: Examples of Coupling Reactions with Fluorinated Ketones

Coupling ReactionFluorinated KetoneCoupling PartnerCatalystProduct Type
Suzuki Coupling4'-Bromo-2,2,2-trifluoroacetophenonePhenylboronic acidPd(PPh₃)₄4'-Phenyl-2,2,2-trifluoroacetophenone
Sonogashira Coupling4'-Iodo-2,2,2-trifluoroacetophenonePhenylacetylenePdCl₂(PPh₃)₂/CuI4'-(Phenylethynyl)-2,2,2-trifluoroacetophenone
Heck Coupling4'-Bromo-2,2,2-trifluoroacetophenoneStyrene (B11656)Pd(OAc)₂4'-(2-Phenylvinyl)-2,2,2-trifluoroacetophenone

This table provides representative examples of coupling reactions. The choice of catalyst, ligands, and reaction conditions is crucial for achieving high yields and selectivity.

Stereoselective Synthesis Utilizing 4'-Acetoxy-2,2,2,-trifluoroacetophenone Derivatives

The development of stereoselective synthetic methods is a cornerstone of modern organic chemistry, particularly in the synthesis of pharmaceuticals and other biologically active molecules. Derivatives of 4'-Acetoxy-2,2,2-trifluoroacetophenone are valuable substrates in a variety of stereoselective transformations.

The chiral center generated upon reduction of the ketone or through asymmetric addition reactions can be used to control the stereochemistry of subsequent transformations. For example, a chiral alcohol derived from 4'-Acetoxy-2,2,2-trifluoroacetophenone can direct the stereoselective addition of a nucleophile to a nearby prochiral center.

Furthermore, the trifluoromethyl group itself can influence the stereochemical outcome of reactions. Its steric bulk and electronic properties can create a specific chiral environment around the reactive center, favoring the formation of one stereoisomer over another. The Zimmerman-Traxler model is often invoked to explain the stereoselectivity observed in aldol reactions involving metal enolates, where the transition state geometry dictates the stereochemical outcome. harvard.edu

The strategic placement of the acetoxy group and the trifluoromethyl group on the aromatic ring provides a handle for fine-tuning the steric and electronic properties of the substrate, thereby influencing the stereoselectivity of a given reaction. This level of control is essential for the efficient and predictable synthesis of complex, enantiomerically pure molecules.

Enantioselective Additions to Trifluoromethyl Ketones

The synthesis of chiral trifluoromethyl-containing alcohols is of significant interest as these motifs are found in numerous biologically active compounds. Enantioselective addition reactions to prochiral trifluoromethyl ketones, such as 4'-acetoxy-2,2,2-trifluoroacetophenone, provide a direct route to these valuable products. The electron-withdrawing trifluoromethyl group enhances the electrophilicity of the carbonyl carbon, making it an excellent substrate for asymmetric catalysis.

One of the most powerful methods for achieving enantioselective addition is through catalytic asymmetric hydrogenation and transfer hydrogenation. While specific data for the 4'-acetoxy derivative is not extensively documented in publicly available research, extensive studies on the parent compound, 2,2,2-trifluoroacetophenone, and similarly substituted analogues provide a strong basis for understanding its reactivity. For instance, the asymmetric hydrogenation of 2,2,2-trifluoroacetophenones has been successfully achieved using well-defined rhodium(III) complexes with Josiphos-type diphosphine ligands. researchgate.net These reactions are known to produce chiral secondary 2,2,2-trifluoroethanols in high yields and with excellent enantioselectivities. researchgate.net

Furthermore, electrochemically promoted asymmetric transfer hydrogenation of 2,2,2-trifluoroacetophenone using a chiral Ru complex has been reported to yield (R)-α-(trifluoromethyl)benzyl alcohol with a 96% yield and 94% enantiomeric excess (ee). nih.gov This method offers a sustainable approach by minimizing the use of chemical reductants. nih.govresearchgate.net The presence of the 4'-acetoxy group, an electron-withdrawing substituent, on the phenyl ring would be expected to further enhance the reactivity of the ketone towards nucleophilic attack, potentially influencing reaction rates and selectivities in these catalytic systems.

Research on the asymmetric hydrogenation of 4-acetyl-trifluoroacetophenone, a structurally related compound, has shown that selective reduction of the trifluoromethyl ketone over the acetyl ketone can be achieved, highlighting the high reactivity of the trifluoromethyl ketone moiety. researchgate.net This selectivity underscores the potential for achieving highly specific transformations on multifunctional molecules like 4'-acetoxy-2,2,2-trifluoroacetophenone.

Table 1: Examples of Enantioselective Hydrogenation of Substituted Trifluoroacetophenones This table presents data for compounds structurally related to 4'-Acetoxy-2,2,2-trifluoroacetophenone to illustrate the general reactivity and selectivity of this class of compounds.

Substrate Catalyst System Product Yield (%) Enantiomeric Excess (ee, %)
2,2,2-Trifluoroacetophenone Chiral Ru complex (electrochemical) (R)-α-(Trifluoromethyl)benzyl alcohol 96 94
2,2,2-Trifluoroacetophenones Rh(III)-Josiphos complex Chiral secondary 2,2,2-trifluoroethanols High Excellent

Development of Novel Synthetic Methodologies Employing Trifluoroacetophenones

The unique electronic properties of trifluoroacetophenones make them valuable not only as substrates but also as catalysts or key components in the development of new synthetic methods. The parent compound, 2,2,2-trifluoroacetophenone, has been identified as an efficient organocatalyst for the epoxidation of alkenes. This highlights the potential for derivatives like 4'-acetoxy-2,2,2-trifluoroacetophenone to be employed in similar catalytic cycles, where the electronic nature of the aryl substituent can be tuned to optimize catalytic activity.

The development of novel synthetic methodologies is a cornerstone of modern organic chemistry. The reactivity of the trifluoromethyl ketone in 4'-acetoxy-2,2,2-trifluoroacetophenone can be harnessed in various bond-forming reactions. For instance, the principles of asymmetric organocatalysis, which have been successfully applied to a wide range of transformations, could be extended to reactions involving this substrate. The quest for new catalytic systems that can achieve high levels of stereocontrol in the synthesis of complex molecules is an ongoing effort in chemical research. nih.gov

The synthesis of complex target molecules often relies on the development of innovative strategies that can rapidly build molecular complexity from simple starting materials. nih.gov The application of catalytic asymmetric reactions to generate multiple stereocenters in a single transformation is a particularly powerful approach. nih.gov While specific examples employing 4'-acetoxy-2,2,2-trifluoroacetophenone in such complex syntheses are not yet prevalent in the literature, its potential as a versatile building block is clear. The combination of a reactive trifluoromethyl ketone and a modifiable acetoxy group provides a handle for diverse synthetic manipulations, paving the way for its use in the construction of novel and intricate molecular architectures.

Computational and Theoretical Chemistry Studies of 4 Acetoxy 2,2,2, Trifluoroacetophenone

Electronic Structure and Reactivity Predictions via Quantum Chemical Methods

Quantum chemical methods, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic characteristics of molecules. These calculations can predict the distribution of electrons within the molecule, identify the most reactive sites, and quantify the electronic influence of its functional groups.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, positing that the majority of chemical reactions are governed by the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. lew.ro The energies and spatial distributions of these orbitals for 4'-Acetoxy-2,2,2-trifluoroacetophenone provide a quantum mechanical basis for understanding its electrophilic and nucleophilic character.

The HOMO is associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO relates to its ability to accept electrons (electrophilicity). In 4'-Acetoxy-2,2,2-trifluoroacetophenone, the HOMO is expected to be predominantly localized on the electron-rich acetoxy-substituted phenyl ring. Conversely, the powerful electron-withdrawing nature of the trifluoroacetyl group dictates that the LUMO will be centered on this moiety, particularly on the carbonyl carbon and the trifluoromethyl group.

Table 1: Estimated Frontier Molecular Orbital Properties of 4'-Acetoxy-2,2,2-trifluoroacetophenone

Molecular OrbitalEstimated Energy (eV)Primary Localization
HOMO-7.5 to -8.5Acetoxy-substituted phenyl ring
LUMO-1.5 to -2.5Trifluoroacetyl group (C=O and CF3)
HOMO-LUMO Gap 5.5 to 6.5

Note: These values are estimations based on typical DFT calculations (e.g., B3LYP/6-31G) for structurally related compounds.*

Charge Distribution and Inductive Effects of Fluorine and Acetoxy Substituents

The distribution of electron density in 4'-Acetoxy-2,2,2-trifluoroacetophenone is significantly influenced by the opposing electronic effects of its substituents. The trifluoromethyl (CF3) group is a potent electron-withdrawing group due to the high electronegativity of the fluorine atoms, which exert a strong negative inductive effect (-I). This effect polarizes the C-F bonds and withdraws electron density from the adjacent carbonyl group and, to a lesser extent, the phenyl ring.

In contrast, the acetoxy group (-OAc) at the para position is generally considered an electron-donating group. While the oxygen atom attached to the ring is electronegative, its lone pairs can participate in resonance with the aromatic π-system, donating electron density to the ring (a +M or +R effect). This resonance effect typically outweighs the inductive withdrawal of the acetyl group's carbonyl oxygen.

Natural Bond Orbital (NBO) analysis is a computational technique used to quantify the charge distribution on each atom, providing a detailed picture of these electronic effects. wisc.edu NBO calculations would reveal a significant positive partial charge on the carbonyl carbon of the trifluoroacetyl group, making it a primary site for nucleophilic attack. The fluorine atoms would carry a substantial negative charge. On the other hand, the oxygen atom of the acetoxy group directly attached to the ring would exhibit a negative partial charge, while the phenyl ring carbons would show a more complex pattern of charges due to the interplay of inductive and resonance effects.

Table 2: Predicted Natural Bond Orbital (NBO) Charges on Key Atoms of 4'-Acetoxy-2,2,2-trifluoroacetophenone

AtomPredicted NBO Charge (a.u.)Influencing Effect
Carbonyl Carbon (C=O)+0.4 to +0.6Strong -I effect of CF3 group
Carbonyl Oxygen (C=O)-0.5 to -0.7Electronegativity
Fluorine Atoms (F)-0.3 to -0.5High Electronegativity
Phenolic Oxygen (O-Ar)-0.2 to -0.4Resonance donation (+M)
Phenyl Carbon (C4')-0.1 to -0.2Resonance donation from acetoxy

Note: These charge ranges are estimations derived from NBO analyses of molecules with similar functional groups.

Reaction Mechanism Elucidation Through Computational Modeling

Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions, allowing for the characterization of transient species like intermediates and transition states that are often difficult to observe experimentally. mit.edu

Characterization of Reaction Intermediates and Transition States

The synthesis of 4'-Acetoxy-2,2,2-trifluoroacetophenone typically involves the acylation of a corresponding phenol (B47542), such as 4'-hydroxy-2,2,2-trifluoroacetophenone. Computational methods can model this reaction to identify the key intermediates and transition states. The reaction likely proceeds through a nucleophilic acyl substitution mechanism.

In a base-catalyzed reaction, the phenolic hydroxyl group is deprotonated to form a more nucleophilic phenoxide ion. This phenoxide then attacks the electrophilic carbonyl carbon of an acetylating agent (e.g., acetic anhydride (B1165640) or acetyl chloride). Computational modeling can locate the transition state for this nucleophilic attack, which would be characterized by the partial formation of the new C-O bond and the partial breaking of the carbonyl π-bond. The geometry and vibrational frequencies of this transition state can be calculated, with the presence of a single imaginary frequency confirming it as a true saddle point on the potential energy surface. numberanalytics.com

Following the initial attack, a tetrahedral intermediate is formed. This intermediate is a true energy minimum on the reaction coordinate and can be computationally characterized. The subsequent collapse of this intermediate to form the final ester product and a leaving group proceeds through another transition state.

Energy Profiles and Kinetic Parameters of Synthetic Steps

By calculating the energies of the reactants, intermediates, transition states, and products, a detailed reaction energy profile can be constructed. This profile provides the activation energies (the energy difference between the reactants and the transition states) for each step of the reaction. The activation energy is directly related to the reaction rate, with a lower activation energy corresponding to a faster reaction.

For the acylation of 4'-hydroxy-2,2,2-trifluoroacetophenone, the rate-determining step is expected to be the initial nucleophilic attack of the phenoxide on the acetylating agent. Computational calculations of the Gibbs free energy of activation (ΔG‡) for this step would provide a quantitative measure of the reaction's feasibility and kinetics. These calculations can also be used to compare the relative rates of reaction with different acetylating agents or under different catalytic conditions.

Table 3: Hypothetical Energy Profile Data for the Acetylation of 4'-hydroxy-2,2,2-trifluoroacetophenone

SpeciesRelative Energy (kcal/mol)Description
Reactants0.04'-hydroxy-2,2,2-trifluoroacetophenone + Acetylating Agent
Transition State 1+15 to +25Nucleophilic attack of phenoxide
Tetrahedral Intermediate+5 to +10Intermediate species
Transition State 2+10 to +20Collapse of intermediate
Products-5 to -154'-Acetoxy-2,2,2-trifluoroacetophenone + Leaving Group

Note: These are illustrative energy values. Actual values would depend on the specific reactants, solvent, and level of theory used in the calculation.

Conformational Analysis and Spectroscopic Property Predictions

The three-dimensional structure and flexibility of a molecule are crucial to its properties and interactions. Conformational analysis of 4'-Acetoxy-2,2,2-trifluoroacetophenone involves identifying the stable conformers and the energy barriers to rotation around its single bonds. The primary rotational degrees of freedom are around the C(aryl)-C(carbonyl) bond and the C(aryl)-O(acetoxy) bond.

Computational studies on related acetophenones and phenyl acetates suggest that the molecule will have a preferred orientation of the trifluoroacetyl and acetoxy groups relative to the phenyl ring to minimize steric hindrance and optimize electronic interactions. nih.govscilit.com The planarity of the system is a key factor, with conjugation effects favoring a coplanar arrangement of the carbonyl and acetoxy groups with the phenyl ring. However, steric repulsion between the ortho-hydrogens and these groups can lead to non-planar, twisted conformations. The trifluoromethyl group, being bulky, will also influence the conformational preferences.

Furthermore, computational chemistry can predict various spectroscopic properties, which can be compared with experimental data to validate the calculated structures. For instance, DFT calculations can predict the 1H, 13C, and 19F NMR chemical shifts. rsc.orgresearchgate.netrsc.org The calculated vibrational frequencies from a DFT frequency analysis can be correlated with experimental infrared (IR) and Raman spectra, aiding in the assignment of spectral bands to specific molecular motions. nih.govresearchgate.net

Table 4: Predicted Rotational Barriers and Key Spectroscopic Data for 4'-Acetoxy-2,2,2-trifluoroacetophenone

PropertyPredicted Value/RangeMethod of Prediction
Rotational Barrier (Caryl-Ccarbonyl)4 - 8 kcal/molDFT Calculation
Rotational Barrier (Caryl-Oacetoxy)2 - 5 kcal/molDFT Calculation
Key 1H NMR Signal (CH3 of Acetoxy)2.2 - 2.4 ppmGIAO-DFT
Key 13C NMR Signal (C=O of Acetyl)168 - 172 ppmGIAO-DFT
Key 19F NMR Signal (CF3)-70 to -80 ppm (relative to CCl3F)GIAO-DFT
Key IR Frequency (C=O stretch)1750 - 1770 cm-1DFT Frequency Analysis

Note: These predictions are based on typical results from computational studies of similar molecules and serve as estimations.

Quantitative Structure-Reactivity Relationship (QSRR) Studies in Fluorinated Ketones

Quantitative Structure-Reactivity Relationship (QSRR) studies are a important area of computational chemistry that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their reactivity. In the context of fluorinated ketones, such as 4'-Acetoxy-2,2,2,-trifluoroacetophenone, QSRR models can provide valuable insights into the factors that govern their chemical behavior. These models are built upon the principle that the reactivity of a chemical is determined by its molecular structure. By quantifying structural features as numerical values, known as molecular descriptors, it is possible to develop predictive models for various reactivity parameters.

The primary goal of a QSRR study is to create a statistically robust model that can be used to predict the reactivity of new, untested compounds within the same chemical class. This approach can significantly accelerate the discovery and optimization of molecules with desired chemical properties, for instance, in the development of new catalysts or enzyme inhibitors.

A typical QSRR study involves several key steps:

Data Set Selection: A diverse set of fluorinated ketones with known experimental reactivity data is compiled. This data set should ideally span a wide range of structural variations and reactivity.

Molecular Descriptor Calculation: A large number of molecular descriptors are calculated for each compound in the data set. These descriptors can be categorized into several types:

Topological descriptors: These describe the connectivity of atoms in a molecule.

Geometrical descriptors: These relate to the three-dimensional arrangement of atoms.

Quantum-chemical descriptors: These are derived from quantum mechanical calculations and describe electronic properties such as orbital energies (e.g., HOMO and LUMO), atomic charges, and electrostatic potentials.

Physicochemical descriptors: These include properties like logP (lipophilicity) and molar refractivity.

Model Development: Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, are employed to identify a subset of descriptors that best correlate with the observed reactivity.

Model Validation: The predictive power of the developed QSRR model is rigorously assessed using various validation techniques, including internal validation (e.g., cross-validation) and external validation with an independent test set of compounds.

In the specific case of fluorinated ketones, QSRR studies can elucidate the influence of the fluorine atoms and other substituents on the reactivity of the carbonyl group. For instance, the strong electron-withdrawing nature of the trifluoromethyl group in this compound is expected to significantly enhance the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. The acetoxy group at the 4'-position, on the other hand, can influence reactivity through both electronic and steric effects.

A hypothetical QSRR study on a series of substituted trifluoroacetophenones, including this compound, might investigate their reactivity in a specific reaction, such as a reduction or a condensation reaction. The following tables illustrate the type of data that would be generated and analyzed in such a study.

Table 1: Hypothetical Molecular Descriptors for a Series of Substituted 2,2,2-Trifluoroacetophenones

CompoundSubstituent (R)HOMO (eV)LUMO (eV)Carbonyl Carbon Charge (e)Dipole Moment (Debye)
1 H-7.25-1.890.452.85
2 4'-CH₃-7.10-1.850.433.10
3 4'-Cl-7.40-2.050.481.90
4 4'-NO₂-7.85-2.500.521.50
5 4'-OCOCH₃ -7.30 -1.95 0.46 2.50

Note: The data in this table is hypothetical and for illustrative purposes only.

Table 2: Hypothetical Reactivity Data and QSRR Model for the Reduction of Substituted 2,2,2-Trifluoroacetophenones

CompoundSubstituent (R)Experimental Rate Constant (k, s⁻¹)Predicted Rate Constant (k, s⁻¹)
1 H0.050.052
2 4'-CH₃0.030.031
3 4'-Cl0.080.078
4 4'-NO₂0.150.145
5 4'-OCOCH₃ 0.06 ?

Note: The data in this table is hypothetical. The predicted rate constant for compound 5 would be calculated using the developed QSRR model.

From such a study, a QSRR equation could be derived, for example:

log(k) = c₀ + c₁(LUMO) + c₂(Carbonyl Carbon Charge) + c₃*(Dipole Moment)

Where c₀, c₁, c₂, and c₃ are coefficients determined from the regression analysis. This equation would allow for the prediction of the reaction rate constant for other substituted trifluoroacetophenones, like this compound, based on their calculated molecular descriptors. The insights gained from the relative importance of each descriptor in the model would provide a deeper understanding of the structure-reactivity relationships within this class of compounds. For instance, a strong dependence on the LUMO energy would indicate that the reaction is largely controlled by the electrophilicity of the ketone.

Future Directions and Emerging Research Avenues in the Chemistry of 4 Acetoxy 2,2,2, Trifluoroacetophenone

Sustainable and Green Chemistry Approaches for its Synthesis

The principles of green chemistry are increasingly shaping the landscape of chemical synthesis, and the production of 4'-Acetoxy-2,2,2-trifluoroacetophenone is poised to benefit from these advancements. Future research will likely focus on developing synthetic routes that minimize waste, reduce energy consumption, and utilize renewable resources.

One promising avenue is the exploration of solvent-free reaction conditions or the use of greener solvents. Traditional syntheses of acetophenone (B1666503) derivatives often rely on volatile and hazardous organic solvents. A shift towards solvent-free methods, such as the Fries rearrangement of phenyl acetate (B1210297) to hydroxyacetophenone using eco-friendly catalysts like p-toluenesulfonic acid (PTSA), provides a template for greener alternatives. researchgate.netresearchgate.netjocpr.com The application of such a method to the synthesis of the hydroxy precursor of 4'-acetoxy-2,2,2-trifluoroacetophenone could significantly improve the environmental footprint of its production.

Furthermore, the development of catalytic systems that operate under milder conditions and with higher atom economy will be crucial. For instance, the use of hydrogen peroxide as a green oxidant in the epoxidation of alkenes, catalyzed by compounds like 2,2,2-trifluoroacetophenone (B138007) itself, showcases the potential for environmentally friendly transformations. nih.govorganic-chemistry.org Exploring similar catalytic cycles for the synthesis of 4'-acetoxy-2,2,2-trifluoroacetophenone could lead to more sustainable processes.

Green Chemistry ApproachPotential Application in SynthesisAnticipated Benefits
Solvent-free reactionsFries rearrangement of a suitable precursorReduced solvent waste, lower energy consumption
Use of green solventsAcylation and trifluoromethylation stepsImproved safety, reduced environmental impact
BiocatalysisEnzymatic acylation or trifluoromethylationHigh selectivity, mild reaction conditions, renewable catalysts
Flow chemistryContinuous synthesis processEnhanced safety, improved scalability, better process control

Exploration of Novel Catalytic Systems and Reagents

The development of novel catalytic systems is a cornerstone of modern organic synthesis. For 4'-acetoxy-2,2,2-trifluoroacetophenone, future research will likely focus on catalysts that offer enhanced efficiency, selectivity, and broader substrate scope for its synthesis and subsequent transformations.

One area of intense interest is the use of photoredox catalysis. This technique, which utilizes visible light to drive chemical reactions, has shown great promise in the synthesis of trifluoromethylated compounds. nist.gov Exploring photoredox-catalyzed trifluoromethylation of 4-acetoxy-substituted aromatic precursors could provide a mild and efficient route to 4'-acetoxy-2,2,2-trifluoroacetophenone.

Organocatalysis presents another exciting frontier. Organocatalysts, which are small organic molecules, can offer unique reactivity and selectivity profiles. The use of 2,2,2-trifluoroacetophenone as an organocatalyst for epoxidation highlights the potential of this class of compounds to mediate important chemical transformations. nih.govorganic-chemistry.org Designing new organocatalysts for the specific synthesis of 4'-acetoxy-2,2,2-trifluoroacetophenone could lead to more cost-effective and metal-free synthetic methods.

Moreover, the development of novel trifluoromethylating reagents is ongoing. While traditional methods exist, new reagents that are more stable, easier to handle, and offer different reactivity patterns are continuously being sought. The application of these next-generation reagents to the synthesis of 4'-acetoxy-2,2,2-trifluoroacetophenone will be a key area of future research.

Catalytic System/ReagentPotential ReactionKey Advantages
Photoredox CatalysisTrifluoromethylation of 4-acetoxyaryl precursorsMild reaction conditions, high functional group tolerance
OrganocatalysisAsymmetric synthesis or functionalizationMetal-free, potential for high enantioselectivity
Novel Trifluoromethylating ReagentsDirect trifluoromethylation of the acetophenone coreImproved efficiency, safety, and substrate scope
Dual CatalysisCombining two catalytic cycles for tandem reactionsIncreased complexity of accessible molecules in a single step

Advanced Spectroscopic and Analytical Techniques for Structural Elucidation and Reaction Monitoring

As the complexity of chemical synthesis grows, so does the need for sophisticated analytical techniques to characterize products and monitor reaction progress. For 4'-acetoxy-2,2,2-trifluoroacetophenone, the application of advanced spectroscopic methods will be crucial for a deeper understanding of its structure and reactivity.

¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy is a particularly powerful tool for the analysis of fluorinated compounds. Future research will likely involve detailed ¹⁹F NMR studies to probe the electronic environment of the trifluoromethyl group in 4'-acetoxy-2,2,2-trifluoroacetophenone and its derivatives. This can provide valuable insights into reaction mechanisms and the electronic effects of substituents. rsc.orgrsc.org

Mass spectrometry (MS) techniques, especially high-resolution mass spectrometry (HRMS), will continue to be indispensable for confirming the molecular weight and elemental composition of 4'-acetoxy-2,2,2-trifluoroacetophenone and its reaction products. Advanced MS techniques, such as tandem mass spectrometry (MS/MS), can provide detailed structural information by analyzing fragmentation patterns.

In-situ reaction monitoring using techniques like ReactIR (Fourier-transform infrared spectroscopy) and process NMR will enable real-time tracking of reaction kinetics and the identification of transient intermediates. This information is invaluable for optimizing reaction conditions and understanding reaction mechanisms.

Spectroscopic/Analytical TechniqueApplicationInformation Gained
¹⁹F NMR SpectroscopyStructural elucidation and reaction monitoringElectronic environment of the CF₃ group, reaction kinetics
High-Resolution Mass Spectrometry (HRMS)Molecular formula determinationPrecise mass and elemental composition
Tandem Mass Spectrometry (MS/MS)Structural fragmentation analysisDetailed structural information
In-situ Spectroscopy (ReactIR, Process NMR)Real-time reaction monitoringReaction kinetics, identification of intermediates, process optimization

Design and Synthesis of Next-Generation Trifluoromethylated Building Blocks

The true value of 4'-acetoxy-2,2,2-trifluoroacetophenone may lie in its potential as a versatile building block for the synthesis of more complex and functional molecules. The trifluoromethyl group is a key pharmacophore in many pharmaceuticals and agrochemicals, and the acetoxy group provides a handle for further chemical modification.

Future research will likely focus on leveraging the reactivity of both the trifluoromethyl ketone and the acetoxy-substituted aromatic ring to create a diverse array of new trifluoromethylated compounds. For example, the ketone functionality can be transformed into a variety of other functional groups, such as alcohols, amines, and heterocycles. The acetoxy group can be hydrolyzed to a phenol (B47542), which can then participate in a wide range of reactions, including etherification, esterification, and cross-coupling reactions.

The development of synthetic methodologies that allow for the selective functionalization of either the trifluoromethyl ketone or the aromatic ring will be a key challenge and a significant area of research. This will enable the creation of a library of novel trifluoromethylated building blocks with diverse substitution patterns and functionalities. These building blocks could then be used in the synthesis of new drug candidates, agrochemicals, and advanced materials.

Precursor Building BlockPotential TransformationResulting Functional Moiety
4'-Acetoxy-2,2,2-trifluoroacetophenoneReduction of the ketoneChiral trifluoromethylated alcohol
4'-Acetoxy-2,2,2-trifluoroacetophenoneReductive aminationTrifluoromethylated amine
4'-Hydroxy-2,2,2-trifluoroacetophenoneEtherification of the phenolAryl ether with a trifluoromethyl ketone
4'-Hydroxy-2,2,2-trifluoroacetophenoneCross-coupling reactionsBiaryl systems with trifluoromethyl ketone

Q & A

Q. What are the common synthetic routes for preparing 4'-Acetoxy-2,2,2-trifluoroacetophenone, and how are reaction conditions optimized?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution or Friedel-Crafts acylation. For example, trifluoroacetylation of phenolic precursors under acidic or Lewis acid-catalyzed conditions (e.g., using BF₃·Et₂O) is common. Reaction optimization includes pH control (pH 4–6) to enhance selectivity and yield, as seen in analogous fluorinated acetophenones . Post-synthesis, purification often employs steam distillation followed by solvent extraction (e.g., benzene) and reduced-pressure rectification to isolate the product .

  • Key Data :

ParameterTypical Range
Reaction pH4–6
CatalystBF₃·Et₂O, H₂SO₄
PurificationSteam distillation, benzene extraction

Q. How is 4'-Acetoxy-2,2,2-trifluoroacetophenone characterized, and what analytical techniques are most effective?

  • Methodological Answer : Characterization relies on NMR (¹H/¹³C/¹⁹F), FT-IR (C=O stretch ~1700 cm⁻¹, C-F ~1100 cm⁻¹), and mass spectrometry (EI-MS for molecular ion confirmation). IR spectral libraries, such as those from NIST, provide reference data for trifluoroacetyl groups . High-resolution mass spectrometry (HRMS) ensures accurate molecular formula determination.

  • Example Data :

TechniqueKey Peaks/Data
¹⁹F NMRδ -60 to -70 ppm (CF₃)
FT-IR1715 cm⁻¹ (C=O), 1120 cm⁻¹ (C-F)

Advanced Research Questions

Q. What strategies are employed to resolve contradictions in reaction outcomes (e.g., unexpected byproducts) during synthesis?

  • Methodological Answer : Contradictions often arise from competing substitution pathways or steric effects. Systematic analysis includes:
  • Kinetic vs. thermodynamic control : Varying temperature (e.g., 0°C vs. reflux) to favor specific intermediates.

  • Isotopic labeling : Using deuterated solvents to trace protonation steps.

  • Computational modeling : Tools like Gaussian or ORCA predict transition states and regioselectivity, aligning with databases like REAXYS for validation .

    • Case Study :
      In fluorinated acetophenones, trifluoroacetyl groups can sterically hinder para-substitution, leading to ortho-byproducts. Adjusting solvent polarity (e.g., DMF → toluene) mitigates this .

Q. How do structural modifications (e.g., substituent position, electron-withdrawing groups) influence the compound's reactivity in cross-coupling reactions?

Q. What computational tools are used to predict the environmental or toxicological profile of 4'-Acetoxy-2,2,2-trifluoroacetophenone?

  • Methodological Answer : Predictive toxicology leverages platforms like ECHA’s QSAR Toolbox and EPA DSSTox to assess biodegradability and toxicity. For example, the compound’s logP (~2.5) and trifluoroacetyl group suggest moderate bioaccumulation potential. Molecular docking studies (AutoDock Vina) model interactions with enzymes like cytochrome P450 to predict metabolic pathways .

Comparative Analysis

Q. How does 4'-Acetoxy-2,2,2-trifluoroacetophenone compare to its non-fluorinated analogs in photostability and catalytic applications?

  • Methodological Answer : Fluorination significantly enhances photostability due to C-F bond strength (485 kJ/mol vs. C-H’s 413 kJ/mol). In catalysis, trifluoroacetyl derivatives show higher turnover numbers (TONs) in oxidation reactions (e.g., 1,200 TON vs. 800 for acetophenone) . UV-Vis studies reveal red-shifted absorption maxima (~280 nm) compared to non-fluorinated analogs (~260 nm) .

Ethical and Safety Considerations

Q. What precautions are necessary when handling 4'-Acetoxy-2,2,2-trifluoroacetophenone in laboratory settings?

  • Methodological Answer : Use fume hoods and nitrile gloves due to potential respiratory and dermal irritation. Waste disposal follows halogenated waste protocols (EPA 40 CFR 261). Spill management includes neutralization with sodium bicarbonate and adsorption via vermiculite .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.